N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
CAS No.: 1193387-91-5
Cat. No.: VC3371754
Molecular Formula: C16H13N3OS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193387-91-5 |
|---|---|
| Molecular Formula | C16H13N3OS |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20) |
| Standard InChI Key | YDVGVOCKHNAJPE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S |
Introduction
N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a synthetic organic compound that has garnered attention in research due to its unique structural features and potential applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an imidazole ring and a sulfanyl group in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activities and Potential Applications
While specific biological activities of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide have not been extensively documented, compounds with similar structures have shown promise in various therapeutic areas. For instance, benzamides and imidazole derivatives are known for their antimicrobial and anticancer properties. Further research is needed to explore the potential applications of this compound.
Safety and Handling
N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use . Handling and storage should follow standard laboratory safety protocols, including storage at room temperature and use of appropriate personal protective equipment.
Future Research Directions
Future studies on N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide could focus on its biological activity profiling, including antimicrobial, anticancer, and anti-inflammatory assays. Additionally, exploring its potential as a scaffold for drug design could lead to the development of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume